molecular formula C5H2N2O2S B13021453 4-Nitrothiophene-3-carbonitrile

4-Nitrothiophene-3-carbonitrile

Cat. No.: B13021453
M. Wt: 154.15 g/mol
InChI Key: GLMNQSGQOFYRJY-UHFFFAOYSA-N
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Description

4-Nitrothiophene-3-carbonitrile is a nitrothiophene derivative of significant interest in medicinal chemistry and organic synthesis. Research indicates that nitrothiophene carboxamides, which share a similar nitrothiophene core, function as prodrugs that require activation by specific bacterial nitroreductase enzymes, such as NfsA and NfsB in E. coli . Once activated, these compounds have demonstrated potent, narrow-spectrum antibacterial activity against Gram-negative pathogens, including multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella species, and have shown efficacy in vivo . The nitro group on the thiophene ring is critical for this biological activity and can also be a reactive site for further chemical modification . Beyond its potential in antibacterial development, the 4-Nitrothiophene-3-carbonitrile scaffold serves as a valuable synthetic intermediate. The nitro group is susceptible to nucleophilic aromatic substitution, a property exploited to construct more complex heterocyclic systems, such as thieno[3,2-b]thiophenes, which are important structures in materials science and pharmaceutical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-nitrothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-1-4-2-10-3-5(4)7(8)9/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMNQSGQOFYRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Thiophene Derivatives Using Microchannel Reactor Technology

A recent advanced method involves the nitration of thiophene-2-carboxylic acid derivatives using a microchannel reactor, which allows precise control of reaction conditions, improving safety, yield, and selectivity.

  • Process Description:

    • Thiophene-2-carboxylic acid dissolved in sulfuric acid and nitric acid (or mixed nitric-sulfuric acid) are continuously pumped into a microchannel reactor.
    • The electrophilic substitution of the nitro group occurs at the 4-position of the thiophene ring.
    • Reaction temperature is controlled (e.g., -10 °C) to optimize selectivity.
    • The product, 4-nitrothiophene-2-formic acid, is isolated after quenching and extraction.
  • Advantages:

    • Enhanced selectivity for the 4-nitro isomer (selectivity improved to ~56% product content).
    • Reduced byproduct formation (e.g., 5-nitro isomer ~12%).
    • Safer and more efficient than traditional batch nitration.
    • Continuous flow allows better heat and mass transfer.
  • Yield and Purity Data:

Compound Content in Crude Product (%) Byproduct Content (%) Raw Material Remaining (%) Purity Yield (%)
4-Nitrothiophene-2-formic acid 47.92 10.81 (5-nitro isomer) 14.7 37.59
  • Reference: Chinese patent CN113666907A (2021)

Synthesis via Substituted Thiophene Intermediates and Nitration

Another approach involves the synthesis of substituted thiophene intermediates bearing nitrile groups, followed by nitration or functional group transformations.

  • Typical Synthetic Route:

    • Preparation of ethyl 2-amino-4-arylthiophene-3-carboxylates via cyclization reactions involving appropriate precursors.
    • Conversion of ester groups to nitriles or direct installation of nitrile groups on the thiophene ring.
    • Introduction of the nitro group via electrophilic aromatic substitution, often under controlled conditions to avoid ring degradation.
  • Example from Recent Research:

    • Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate was synthesized by reacting precursors at 0 °C followed by stirring at room temperature.
    • Elemental sulfur and diethylamine were used to facilitate ring closure and functionalization.
    • The nitrile group was introduced at the 3-position.
    • Subsequent nitration yielded the 4-nitro derivative.
  • Yields:

    • High yields reported for intermediate steps (e.g., 92% for ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate).
    • Purification by silica gel chromatography ensures high purity.
  • Reference: Journal of Medicinal Chemistry, 2023

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Purity Notes
Microchannel Nitration Thiophene-2-carboxylic acid, H2SO4, HNO3, microchannel reactor, -10 °C High selectivity, continuous flow, safer ~38% purity yield, 56% product content Suitable for scale-up, green chemistry
Substituted Thiophene Synthesis Precursors for ethyl 2-amino-4-arylthiophene-3-carboxylate, elemental sulfur, diethylamine High intermediate yields, controlled nitrile installation Up to 92% for intermediates Requires multiple steps, chromatography purification
Condensation of Nitro Aromatics Nitro-o-tolunitrile, aromatic aldehydes, hexamethyleneimine catalyst, 120–125 °C High yield, preserves nitrile group >80% yield, high purity Catalyst choice critical to avoid hydrolysis

Research Findings and Notes

  • The microchannel reactor method represents a significant advancement in nitration chemistry of thiophene derivatives, offering improved safety and selectivity over traditional batch nitration.
  • The nitrile group is sensitive to hydrolysis under strongly basic or acidic conditions; thus, mild catalysts like hexamethyleneimine are preferred in condensation methods to maintain nitrile integrity.
  • Multi-step syntheses involving amino and ester intermediates allow for structural diversification but require careful purification.
  • The choice of nitration method depends on the desired scale, purity requirements, and available equipment.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrothiophene-3-carbonitrile is primarily related to its ability to interact with biological molecules through its nitro and cyano groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Thiophene Derivatives with Nitrile Functionality

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (): Structural Differences: Incorporates a cyclohexene-fused thiophene core and an amino (-NH₂) group instead of nitro. Synthesis: Prepared via NaH-mediated condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with o-fluoro-nitrobenzene . Reactivity: The amino group enables hydrogen bonding (N–H···N and C–H···O interactions), forming supramolecular chains, unlike the nitro group in 4-nitrothiophene-3-carbonitrile, which primarily engages in π-π stacking .
  • 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (): Key Features: Methyl substitution at C4 and a saturated cyclohexane ring. Bond Parameters: C–S bond lengths (1.74–1.76 Å) and C≡N bond (1.15 Å) are consistent with 4-nitrothiophene-3-carbonitrile, but steric effects from the methyl group reduce planarity .

Nitro-Substituted Aromatic Nitriles

  • 4-Oxo-4H-1-benzopyran-3-carbonitrile ():

    • Core Structure : Benzopyran ring with a ketone (C=O) and nitrile.
    • Reactivity : The nitrile undergoes radical additions and aza-Michael reactions, similar to 4-nitrothiophene-3-carbonitrile. However, the electron-deficient benzopyran system shows higher regioselectivity in cycloadditions .
    • Applications : Used in dye synthesis, contrasting with 4-nitrothiophene-3-carbonitrile’s role in bioactive molecule development .
  • o-Nitrobenzonitrile ():

    • Substituent Effects : The nitro group at the ortho position induces steric hindrance, reducing nitrile reactivity compared to the meta-nitro configuration in 4-nitrothiophene-3-carbonitrile .

Biphenyl and Biphenyl-Nitrile Derivatives

  • 4-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carbonitrile ():
    • Similarity Score : 0.94 (structural isomerism).
    • Key Differences : Biphenyl backbone with hydroxyl and nitro groups alters solubility (higher polarity) and thermal stability compared to the thiophene-based analog .

Comparative Data Tables

Table 1: Structural and Electronic Properties

Compound Core Structure Substituents C≡N Bond Length (Å) Notable Interactions
4-Nitrothiophene-3-carbonitrile Thiophene 4-NO₂, 3-CN 1.14–1.16 π-π stacking, dipole-dipole
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Cyclohexene-fused thiophene 2-NH₂, 3-CN 1.15 N–H···N, C–H···O
4-Oxo-4H-1-benzopyran-3-carbonitrile Benzopyran 4-C=O, 3-CN 1.16 Hydrogen bonding (C=O···H)

Critical Analysis of Divergent Evidence

  • Synthetic Routes : emphasizes NaH-mediated reactions for thiophene derivatives, while highlights radical-based methods for benzopyran systems. These differences underscore the role of ring electronics in directing synthesis .
  • Nitro Group Positioning : and show that ortho-nitro substitution (e.g., o-nitrobenzonitrile) reduces nitrile reactivity compared to meta/para configurations, aligning with 4-nitrothiophene-3-carbonitrile’s superior electrophilicity .

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